6-Hepten-2-ol, 3-(methylsulfonyl)-
Description
"6-Hepten-2-ol, 3-(methylsulfonyl)-" is an unsaturated alcohol derivative featuring a methylsulfonyl (-SO2CH3) group at the third carbon of a seven-carbon chain with a hydroxyl (-OH) group at the second position and a double bond between carbons 6 and 5. The methylsulfonyl group is a polar, electron-withdrawing moiety that likely enhances molecular interactions in biological systems, making it relevant to pharmaceutical or agrochemical research .
Properties
CAS No. |
568578-32-5 |
|---|---|
Molecular Formula |
C8H16O3S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
3-methylsulfonylhept-6-en-2-ol |
InChI |
InChI=1S/C8H16O3S/c1-4-5-6-8(7(2)9)12(3,10)11/h4,7-9H,1,5-6H2,2-3H3 |
InChI Key |
DUBRNXDHCOIGRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CCC=C)S(=O)(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hepten-2-ol, 3-(methylsulfonyl)- can be achieved through several methods. One common approach involves the reaction of heptene with a sulfonylating agent in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 6-Hepten-2-ol, 3-(methylsulfonyl)- may involve large-scale sulfonylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-Hepten-2-ol, 3-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes.
Scientific Research Applications
6-Hepten-2-ol, 3-(methylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 6-Hepten-2-ol, 3-(methylsulfonyl)- exerts its effects involves interactions with specific molecular targets. The hydroxyl and methylsulfonyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions and receptor binding, depending on the context of its application.
Comparison with Similar Compounds
Research and Development Implications
- Computational Studies : Molecular docking methods (e.g., Lamarckian genetic algorithm ) could predict the target compound’s binding affinity to proteins, leveraging its sulfonyl group for hydrogen bonding or electrostatic interactions.
- Synthetic Challenges : Introducing a methylsulfonyl group to unsaturated alcohols may require specialized reagents (e.g., oxidation of thioethers), as seen in patented syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
